1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol” is C6H10N2OS, and its molecular weight is 158.22 g/mol. The InChI code for a similar compound, “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride”, is provided , which might give some insights into the structure of “this compound”.Scientific Research Applications
Synthetic Routes and Biological Importance
Compounds like 1,2,3-triazoles and their derivatives, which share structural features with "1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol", are central to diverse applications ranging from drug discovery to material science. The copper-catalyzed azide-alkyne cycloaddition, a cornerstone method known as click chemistry, has been instrumental in synthesizing these compounds, demonstrating high yields, selectivity, and efficiency. Such synthetic approaches facilitate the creation of molecules with a broad spectrum of biological activities, underlying their importance in medicinal chemistry and pharmaceutical research (Kaushik et al., 2019).
Antioxidant Activity Determination
The evaluation of antioxidant activity is crucial in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are essential for assessing the antioxidant capacity of complex samples. These methods, based on electron transfer and hydrogen atom transfer mechanisms, are pivotal in clarifying the operational kinetics of processes involving antioxidants, including those structurally related to "this compound" (Munteanu & Apetrei, 2021).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral effects. These compounds, through various structural modifications, have shown potential as therapeutic agents against a multitude of pathogenic microorganisms and viruses. The ongoing research in this area is crucial for the development of new drugs to combat antibiotic resistance and emerging viral diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability .
Result of Action
Based on the activities of similar compounds, it may have a range of potential effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The action, efficacy, and stability of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is recommended to be stored at 2-8°C under an inert atmosphere .
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPTNRHTKKATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450764 | |
Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-27-1 | |
Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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